methyl 2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, such as FTIR, proton NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the carboxylic acid ester group could affect the compound’s solubility .Scientific Research Applications
Chemical Transformations
- Ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene- 3-carboxylate reacts with primary amines to form ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro- 1-benzothiophene-3-carboxylates, a process determined through X-ray analysis (Shipilovskikh et al., 2014).
Structural and Conformational Studies
- Chromane derivatives, including 2-Methyl-4-oxo-4 H -chromene-3-carboxylic acid methyl ester, were analyzed through IR, NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray analysis, revealing specific molecular conformations and structural characteristics (Ciolkowski et al., 2009).
Photocleavage Studies
- Photocleavage of fluorescent amino acid conjugates bearing different types of linkages, including ester and anhydride bonds, was studied in derivatives of 3-oxo-3H-benzopyran. The stability of these conjugates under various wavelengths of irradiation was a key focus (Fonseca et al., 2007).
Synthesis of Novel Derivatives
- Novel pyrrolocoumarin derivatives were synthesized from diazotized 6-amino-4,7-dimethyl-2H-1-benzopyran-2-one. This synthesis led to the creation of ethyl esters of 2-alkyl-3-oxobutanoic acids, which have been characterized by various spectroscopic methods (Traven et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-25-20(24)16-13-8-4-5-9-15(13)27-18(16)21-17(22)14-10-11-6-2-3-7-12(11)19(23)26-14/h2-3,6-7,14H,4-5,8-10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHQKEHUOJBXON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC4=CC=CC=C4C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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